molecular formula C11H15NO4 B193590 3,4-Dimethoxy-L-phenylalanine CAS No. 32161-30-1

3,4-Dimethoxy-L-phenylalanine

Cat. No. B193590
CAS RN: 32161-30-1
M. Wt: 225.24 g/mol
InChI Key: VWTFNYVAFGYEKI-QMMMGPOBSA-N
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Description

3,4-Dimethoxy-L-phenylalanine is a chemical compound with the molecular formula C11H15NO4 . It is a white solid and is also known by other names such as 3-(3,4-Dimethoxyphenyl)-L-alanine and (S)-2-Amino-3-(3,4-dimethoxyphenyl)propionic acid .


Synthesis Analysis

3,4-Dimethoxy-L-phenylalanine can be synthesized from phenylpyruvate derivatives using a chemoenzymatic synthesis method . It can also be used as a reactant to synthesize (2 S)-2-amino-3-[3,4-di(methoxy)phenyl]propan-1-ol (β-amino alcohol), which is a key intermediate to prepare the tetracyclic core of the Erythrina alkaloids .


Molecular Structure Analysis

The molecular weight of 3,4-Dimethoxy-L-phenylalanine is 225.24 g/mol . The IUPAC name for this compound is (2 S )-2-amino-3-(3,4-dimethoxyphenyl)propanoic acid . The InChIKey is VWTFNYVAFGYEKI-QMMMGPOBSA-N .


Chemical Reactions Analysis

3,4-Dimethoxy-L-phenylalanine can be used as a reactant to synthesize (2 S)-2-amino-3-[3,4-di(methoxy)phenyl]propan-1-ol (β-amino alcohol), which is a key intermediate to prepare the tetracyclic core of the Erythrina alkaloids .


Physical And Chemical Properties Analysis

3,4-Dimethoxy-L-phenylalanine is a white solid . The molecular formula is C11H15NO4 and the molecular weight is 225.24 g/mol .

Scientific Research Applications

  • Chemoenzymatic Synthesis : Yu Jinhai et al. (2019) developed a chemoenzymatic synthesis method for producing 3,4-Dimethoxy-L-phenylalanine and its analogues, utilizing engineered aspartate aminotransferase from Escherichia coli. This method achieved a high conversion rate and purity, demonstrating an efficient approach for producing methoxy-substituted phenylalanines (Yu Jinhai et al., 2019).

  • Chiral Ligand-Exchange High-Performance Liquid Chromatography : Dong-Xu Jia et al. (2014) described a method using high-performance liquid chromatography for separating 3,4-Dimethoxy-L-phenylalanine enantiomers. This study highlighted the potential of chiral ligand-exchange chromatography in the enantioseparation of 3,4-Dimethoxy-L-phenylalanine (Dong-Xu Jia et al., 2014).

  • In Vitro Multi-Enzyme Reaction System : D. Ding et al. (2016) investigated phenylalanine biosynthesis in E. coli using an in vitro system. This study provided insights into optimizing enzyme concentrations for increased phenylalanine yield, highlighting the importance of specific metabolic pathways in phenylalanine production, including derivatives like 3,4-Dimethoxy-L-phenylalanine (D. Ding et al., 2016).

  • Conformational Analysis of Dimers and Ions : U. Purushotham et al. (2012) conducted a computational investigation into the conformational analysis of L-phenylalanine dimers, anions, cations, and zwitterions. This research provides a foundation for understanding the structural stability and interactions of 3,4-Dimethoxy-L-phenylalanine in various forms (U. Purushotham et al., 2012).

  • Redox-Active Amino Acid Incorporation into Proteins : L. Alfonta et al. (2003) explored the incorporation of the redox-active amino acid 3,4-Dihydroxy-L-phenylalanine (DHP) into proteins in Escherichia coli. This research has implications for studying electron transfer in proteins and engineering redox proteins with novel properties, which can be extrapolated to similar applications for 3,4-Dimethoxy-L-phenylalanine (L. Alfonta et al., 2003).

  • Genetic Engineering for L-Phenylalanine Production : Yongfei Liu et al. (2018) conducted a study on system-level engineering to enhance L-phenylalanine biosynthesis in Escherichia coli, which may have implications for the production of 3,4-Dimethoxy-L-phenylalanine (Yongfei Liu et al., 2018).

Future Directions

3,4-Dimethoxy-L-phenylalanine can be used as a reactant to synthesize (2 S)-2-amino-3-[3,4-di(methoxy)phenyl]propan-1-ol (β-amino alcohol), which is a key intermediate to prepare the tetracyclic core of the Erythrina alkaloids . This suggests potential applications in the synthesis of complex organic compounds.

properties

IUPAC Name

(2S)-2-amino-3-(3,4-dimethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-15-9-4-3-7(6-10(9)16-2)5-8(12)11(13)14/h3-4,6,8H,5,12H2,1-2H3,(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWTFNYVAFGYEKI-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(C(=O)O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C[C@@H](C(=O)O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00185947
Record name 3,4-Dimethoxyphenylalanine, L-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00185947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethoxy-L-phenylalanine

CAS RN

32161-30-1
Record name 3-Methoxy-O-methyl-L-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32161-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dimethoxyphenylalanine, L-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032161301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dimethoxyphenylalanine, L-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-Amino-3-(3,4-Dimethoxyphenyl)Propanoic acid
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Record name 3,4-DIMETHOXYPHENYLALANINE, L-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
RB Tomoiagă, SD Tork, A Filip, LC Nagy… - Applied Microbiology and …, 2023 - Springer
In this study, rational design and saturation mutagenesis efforts for engineering phenylalanine ammonia-lyase from Petroselinum crispum (PcPAL) provided tailored PALs active …
Number of citations: 2 link.springer.com
BB Azad, R Ashique, R Chirakal… - Journal of Fluorine …, 2008 - Elsevier
Fluorine-18 labeled aromatic amino acids are routinely used as tracers in positron emission tomography (PET) to study in vivo metabolic processes. The most versatile method for the …
Number of citations: 7 www.sciencedirect.com
MY Rios, YD Ocampo-Acuña… - Journal of Natural …, 2020 - ACS Publications
Eight furofuranone lignans with an endo,endo relationship between the oxygen atoms, an exo,exo relationship between the aryl groups, and a chair,chair conformation (1–4 and 6–9), …
Number of citations: 8 pubs.acs.org
Á Gyopárka, B Krisztina, TR Bianca, NL Csaba… - Nemzetközi …, 2023 - ojs.emt.ro
Phenylalanine ammonia-lyases (PALs) have emerged as a powerful tool in the production of optically pure l-phenylalanines. Together with histidine and tyrosine ammonia-lyases (…
Number of citations: 0 ojs.emt.ro
I Jószai, CA Balogh, C Hámori, D Molnár, V Forgács… - Chromatographia, 2022 - Springer
The goal of this work was to present two high-performance liquid chromatography (HPLC) method that could be applied for the determination of the total radioactive purity of 2-deoxy-2-[ …
Number of citations: 1 link.springer.com
B Azad - 2007 - macsphere.mcmaster.ca
Fluorine-18 labeled 6-fluoro-3, 4-dihydroxy-phenyl-L-alanine (6-FDOPA) has been used in conjunction with Positron Emission Tomography (PET) to study the dopamine metabolism in …
Number of citations: 0 macsphere.mcmaster.ca
H Enei, K Yamashita, S Okumura… - Agricultural and …, 1973 - Taylor & Francis
Culture conditions for the preparation of cells containing high tyrosine phenol lyase activity were studied with Erwinia herbicola ATCC 21434. Adding pyridoxine to the medium …
Number of citations: 55 www.tandfonline.com
M PAVELA-VRANCIC, R DIECKMANN… - Biochemical …, 1999 - portlandpress.com
Non-ribosomally formed peptides display both highly conserved and variable amino acid positions, the variations leading to a wide range of peptide families. Activation of the amino …
Number of citations: 25 portlandpress.com
YH Huang, ST Henriques, CK Wang, L Thorstholm… - Scientific reports, 2015 - nature.com
The constitutively active tyrosine kinase BCR-ABL is the underlying cause of chronic myeloid leukemia (CML). Current CML treatments rely on the long-term use of tyrosine kinase …
Number of citations: 65 www.nature.com
F Santangelo, C Casagrande, G Miragoli… - European journal of …, 1994 - Elsevier
In the search for new positive inotropic agents we have investigated a series of 3-dimethylamino-1,2,3,4-tetrahydroquinolines with various substituents on the nitrogen of the quinoline …
Number of citations: 15 www.sciencedirect.com

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